molecular formula C10H11IO2 B8468775 Methyl-2-(4-iodophenyl)propionate

Methyl-2-(4-iodophenyl)propionate

Cat. No. B8468775
M. Wt: 290.10 g/mol
InChI Key: SLZYKGNMDRJRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638648B2

Procedure details

A stirred, cooled (−78° C.) solution of methyl-4-iodophenyl acetate (described in U.S. Pat. No. 6,252,090, incorporated herein by reference; 2.77 g, 10 mmol) in anhydrous tetrahydrofuran (20 mL) was treated with a 1.5M solution of lithium diisopropyl amide in tetrahydrofuran and cyclohexane (8 mL, 12 mmol). The reaction mixture was allowed to warm to 0° C. over 40 minutes, cooled again to −78° C. and treated with methyl iodide (0.75 mL, 12 mmol). The reaction mixture was allowed to warm to room temperature over 1 h. It was then quenched with saturated aqueous ammonium chloride solution, diluted with water and extracted with diethyl ether. The combined organic phase was washed with brine (×1), dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title product as a yellow oil (2.7 g, 92.7%).
Name
methyl-4-iodophenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92.7%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1C=[CH:9][C:8](I)=[CH:7][C:6]=1[CH3:12])(=O)C.C([N-][CH:17]([CH3:19])C)(C)C.[Li+].C1CCCCC1.[CH3:27][I:28].[O:29]1CCCC1>>[CH3:1][O:4][C:5](=[O:29])[CH:6]([C:7]1[CH:8]=[CH:9][C:27]([I:28])=[CH:19][CH:17]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
methyl-4-iodophenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)I)C
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
CI
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
It was then quenched with saturated aqueous ammonium chloride solution
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic phase was washed with brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)C1=CC=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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